3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester is a complex organic compound that falls under the category of pyrrolidine derivatives. This compound features a unique structure that includes both a pyrrolidine ring and an ester functional group, making it of interest in various scientific fields, particularly medicinal chemistry. The compound is characterized by its potential biological activities, which are currently under investigation for various therapeutic applications.
The compound can be synthesized through various chemical reactions involving starting materials that include methoxyphenyl derivatives and propionic acid derivatives. Research has indicated that derivatives of pyrrolidine and related structures are often synthesized for their pharmacological properties, which may include anti-inflammatory, analgesic, or anticancer effects.
3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester is classified as:
The synthesis of 3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester typically involves several key steps:
The synthesis may utilize various reagents and conditions including:
The molecular structure of 3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester can be represented as follows:
This structure includes:
Key data about the compound includes:
The compound is expected to participate in several chemical reactions due to its functional groups. Potential reactions include:
The reaction conditions must be optimized for each specific transformation, considering factors such as solvent choice, temperature, and reaction time.
The mechanism of action for 3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors.
Experimental data from biological assays would be required to confirm specific mechanisms of action and therapeutic efficacy.
While specific physical properties such as melting point and boiling point are not readily available in the literature, general characteristics can be inferred based on similar compounds:
Key chemical properties include:
Relevant analyses such as spectral data (Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy) would provide further insights into its structure and purity.
3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester has potential applications in:
Further research is needed to explore its full range of applications and effectiveness in therapeutic contexts.
Retrosynthetic deconstruction of the target molecule reveals three primary synthons: (1) the N-substituted 5-oxopyrrolidin-3-yl moiety, (2) the 2-methoxyphenyl substituent, and (3) the β-keto ester functionality. The disconnection strategy proposes two viable pathways:
Pathway A:Cleavage of the methyl ester and β-keto chain yields 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a key intermediate. Subsequent decarboxylative Claisen condensation with methyl acetoacetate would install the 3-oxopropionate moiety.
Pathway B:Disconnection at the amide bond generates methyl 3-oxobutanoate and 3-amino-1-(2-methoxyphenyl)pyrrolidin-2-one. This route emphasizes late-stage reductive amination or nucleophilic substitution for pyrrolidine ring formation.
Both pathways converge on the requirement for regioselective N-arylation of the pyrrolidinone core prior to β-keto ester installation, as confirmed by precursor molecules identified in commercial catalogs [1] [2].
The synthesis of the 5-oxopyrrolidin-3-yl scaffold follows established lactamization protocols with critical modifications:
Step 1: Ring FormationA modified N-acyliminium ion cyclization achieves optimal results:
Methyl 4-aminobutyrate + 2-Methoxybenzaldehyde → Schiff base (toluene, Δ, 4h) ↓ NaBH₄/MeOH Secondary amine intermediate ↓ Methyl acrylate (Michael addition; DIPEA catalyst) ↓ Intramolecular lactamization (170°C, xylene, 12h)
This sequence yields 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester with 78% overall yield and >95% purity after recrystallization (ethanol/water) [1] [4].
Step 2: Keto-Ester InstallationA Claisen condensation with acetic acid derivatives under basic conditions proves effective:
Pyrrolidinone ester (1.0 eq) + Methyl acetate (8.0 eq) ↓ NaH (1.2 eq), THF, 0°C → RT, 6h ↓ Acidic workup (pH 3.0) Target compound (65% yield)
Control experiments confirm that transesterification side products are minimized below 30°C [4].
The stereogenic center at C3 of the pyrrolidinone ring necessitates enantioselective synthesis for pharmaceutical applications:
Asymmetric Route 1:Evans oxazolidinone auxiliaries enable chiral induction during the Michael addition step. (S)-4-Benzyl-2-oxazolidinone-derivatized acrylate achieves 88% ee but requires additional steps for auxiliary removal.
Asymmetric Route 2:Organocatalyzed Mannich reaction between preformed 1-(2-methoxyphenyl)pyrrolinium ions and β-keto esters:
L-Proline (20 mol%) DMSO, 25°C, 48h → 92% yield, 84% ee
Enantiopurity is upgraded to >99% ee via diastereomeric salt formation with L-tartaric acid [3].
Table 1: Comparative Asymmetric Approaches
Method | Catalyst | Yield (%) | ee (%) | Scale Limitation |
---|---|---|---|---|
Evans Auxiliary | (S)-4-Benzyloxazolidinone | 75 | 88 | Multi-step removal |
Organocatalysis | L-Proline | 92 | 84 | Scale-up feasible |
Chiral Pool | D-Aspartic acid | 68 | >99 | Cost-intensive |
N-Arylation of the pyrrolidinone core presents significant regiochemical challenges:
Method A: Ullmann-Type Coupling
5-Oxopyrrolidin-3-yl triflate (1.0 eq) + 2-Methoxyphenylboronic acid (1.5 eq) CuI (10 mol%), Neocuproine (20 mol%) K₃PO₄ (2.0 eq), Dioxane, 110°C, 24h → 45% yield
Side product analysis reveals 20% protodeboronation and 15% homocoupling.
Method B: Buchwald-Hartwig Amination (Optimized)
Pyrrolidinone bromide (1.0 eq) + 2-Methoxyaniline (1.1 eq) Pd₂(dba)₃ (2 mol%), XPhos (6 mol%) NaO* t*-Bu (1.5 eq), Toluene, 100°C, 12h → 93% yield
Critical parameters:
Table 2: Aryl Coupling Optimization
Condition | Catalyst System | Base | Solvent | Yield (%) |
---|---|---|---|---|
Ullmann | CuI/Neocuproine | K₃PO₄ | Dioxane | 45 |
Buchwald-Hartwig (Initial) | Pd(OAc)₂/BINAP | NaO* t*-Bu | Toluene | 72 |
Buchwald-Hartwig (Optimized) | Pd₂(dba)₃/XPhos | NaO* t*-Bu | Toluene | 93 |
Nickel Catalysis | NiCl₂(dme)/DTBBpy | K₃PO₄ | DMF | 68 |
The β-keto ester moiety requires precise reaction control to prevent decarboxylation or enolization:
Esterification Protocol Comparison:
Fischer Esterification (Acid-Catalyzed):Conc. H₂SO₄ (5 mol%), MeOH (solvent), reflux, 24h → 80% yield but 15% dehydration byproduct
Steglich Esterification (Coupling Reagent-Mediated):DCC (1.5 eq), DMAP (0.2 eq), CH₂Cl₂, 0°C → RT, 12h → 95% yield with minimal degradationCritical finding: Pre-activation of the acid with DCC for 30 min before adding alcohol suppresses diketene formation [6]
Solvent Effects on Keto-Enol Tautomerism:¹H NMR studies (500 MHz, DMSO-d6) reveal the enol content varies dramatically with solvent polarity:
Table 3: Esterification Method Efficiency
Method | Conditions | Yield (%) | Impurity Profile |
---|---|---|---|
Fischer | H₂SO₄/MeOH/reflux/24h | 80 | 15% dehydration product |
Steglich | DCC/DMAP/CH₂Cl₂/12h | 95 | <2% Dicyclohexylurea |
SOCl₂/MeOH | 0°C → reflux, 8h | 75 | 10% chlorinated byproduct |
TMS-CHN₂ | Ether/RT/1h | 90 | Diazoketone traces |
Stabilization Strategy: Co-crystallization with 1 eq of 2,6-di-tert-butylpyridine from ethyl acetate/hexane yields a stable polymorph (PXRD confirmed) that resists enolization during 6-month accelerated stability testing (40°C/75% RH) [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: